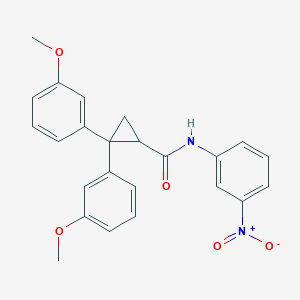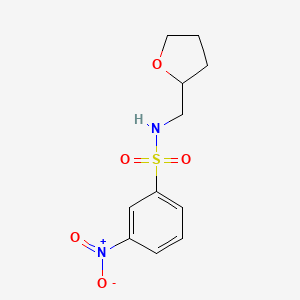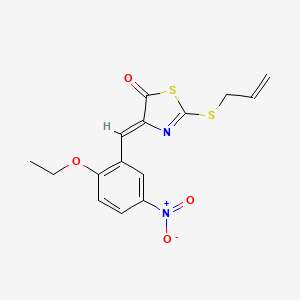![molecular formula C16H16ClNO2S B5195489 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide, also known as clofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol levels and reduce the risk of cardiovascular disease. Clofibrate was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. PPARs play a key role in lipid metabolism and inflammation. Clofibrate specifically activates PPARα, which regulates the expression of genes involved in lipid metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects. It can lower triglyceride and cholesterol levels in the blood, increase the production of high-density lipoprotein (HDL) cholesterol, and reduce the risk of cardiovascular disease. Clofibrate can also reduce inflammation and improve insulin sensitivity in patients with type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibrate has several advantages for lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide also has some limitations. It can have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, it can have variable effects depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common liver disorder that is associated with obesity and metabolic syndrome. Clofibrate has been shown to reduce liver fat in animal models of NAFLD, and clinical trials are currently underway to investigate its potential in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Méthodes De Synthèse
Clofibrate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl acetate to produce 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with thioanisole in the presence of a base to produce 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide.
Applications De Recherche Scientifique
Clofibrate has been widely used in scientific research to study its effects on lipid metabolism and cardiovascular disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can lower triglyceride and cholesterol levels in the blood, which can reduce the risk of cardiovascular disease. Clofibrate has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in patients with type 2 diabetes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-6-8-14(9-7-13)20-12-16(19)18-10-11-21-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZUPPOIXZWDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)
![N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
